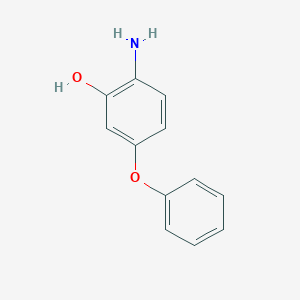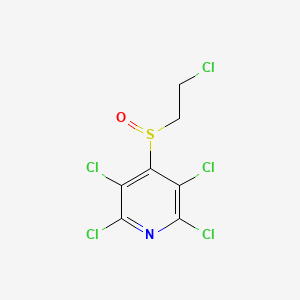
2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine is a chlorinated pyridine derivative. This compound is known for its significant applications in various fields, including organic synthesis and industrial chemistry. Its structure comprises a pyridine ring substituted with multiple chlorine atoms and a sulfinyl group attached to a chloroethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the use of pentachloropyridine as a starting material. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced technologies to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove chlorine atoms or modify the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced pyridine compounds, and various substituted pyridine derivatives .
Applications De Recherche Scientifique
2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachloropyridine: A closely related compound with five chlorine atoms on the pyridine ring.
2,3,5,6-Tetrachloropyridine: Lacks the sulfinyl group but shares the chlorinated pyridine structure.
2-Chloroethyl Sulfide: Contains a similar chloroethyl group but lacks the pyridine ring.
Uniqueness
2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine is unique due to the presence of both the sulfinyl group and multiple chlorine atoms on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
37049-25-5 |
|---|---|
Formule moléculaire |
C7H4Cl5NOS |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-4-(2-chloroethylsulfinyl)pyridine |
InChI |
InChI=1S/C7H4Cl5NOS/c8-1-2-15(14)5-3(9)6(11)13-7(12)4(5)10/h1-2H2 |
Clé InChI |
KGJYJMQSEOAJDC-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)S(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


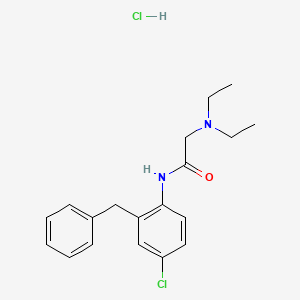


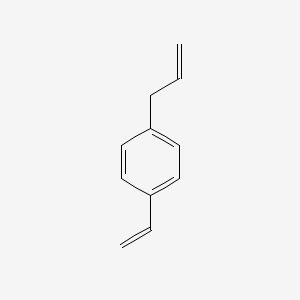
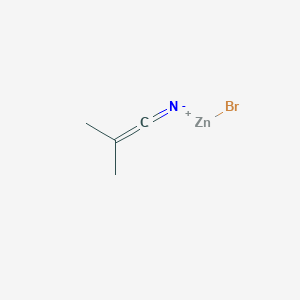


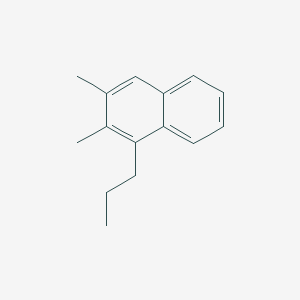
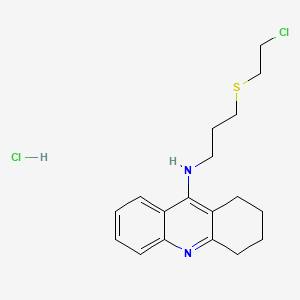
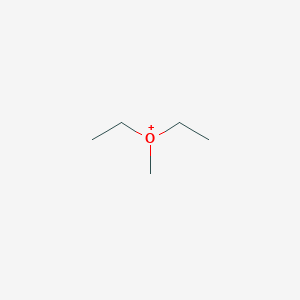
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
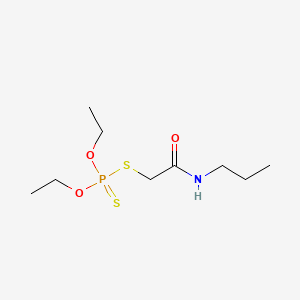
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
